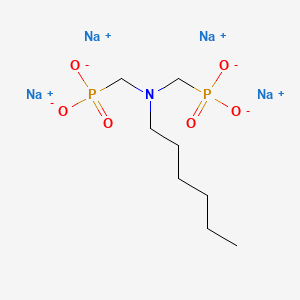

Tetrasodium ((hexylimino)bis(methylene))bisphosphonate

CAS No.: 94199-76-5

Cat. No.: VC17014397

Molecular Formula: C8H17NNa4O6P2

Molecular Weight: 377.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94199-76-5 |

|---|---|

| Molecular Formula | C8H17NNa4O6P2 |

| Molecular Weight | 377.13 g/mol |

| IUPAC Name | tetrasodium;N,N-bis(phosphonatomethyl)hexan-1-amine |

| Standard InChI | InChI=1S/C8H21NO6P2.4Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |

| Standard InChI Key | VWRUAUDJNPVQLX-UHFFFAOYSA-J |

| Canonical SMILES | CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Tetrasodium ((hexylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate class of compounds, which are known for their role in inhibiting bone resorption and modulating bone metabolism. Bisphosphonates generally contain two phosphonate groups linked to a central carbon atom, and the presence of an imino group, such as hexylimino in this compound, contributes to its unique chemical and biological properties.

Synthesis and Applications

The synthesis of bisphosphonates typically involves several steps, including the reaction of phosphonic acids with appropriate amines to form the imino linkage. While specific synthesis details for Tetrasodium ((hexylimino)bis(methylene))bisphosphonate are not widely documented, it is likely similar to other bisphosphonates.

Comparison with Other Bisphosphonates

Tetrasodium ((hexylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates based on structural features and biological activities. For instance, Tetrasodium ((heptylimino)bis(methylene))bisphosphonate has a longer carbon chain, which may affect its solubility and bioactivity compared to the hexylimino derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume